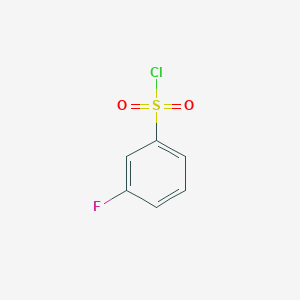

3-Fluorobenzenesulfonyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYSUJVCDXZGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370179 | |

| Record name | 3-Fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-27-9 | |

| Record name | 3-Fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorobenzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorobenzenesulfonyl chloride, with the CAS number 701-27-9, is a key intermediate in organic synthesis, playing a crucial role in the development of various pharmaceuticals and fine chemicals. Its utility primarily stems from the reactive sulfonyl chloride functional group, which allows for the formation of sulfonamides and other derivatives. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety and reproducibility in research and manufacturing environments. This guide provides a comprehensive overview of the core physical characteristics of this compound, details generalized experimental protocols for their determination, and illustrates its application in a synthetic pathway.

Core Physical Properties

The physical properties of this compound determine its behavior under various experimental conditions. It is typically a clear, colorless to pale yellow liquid with a pungent odor. It is sensitive to moisture and should be stored under an inert atmosphere.

Quantitative Physical Data

A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₆H₄ClFO₂S | - | [1] |

| Molecular Weight | 194.61 | g/mol | [1][2][3][4] |

| Appearance | Clear colorless to yellow-orange liquid | - | [5][6] |

| Melting Point | 7 | °C | [5][6] |

| Boiling Point | 231-232 | °C (at 760 mmHg) | [6][7][8][9] |

| Density | 1.463 | g/mL (at 25 °C) | [6][7][8][9] |

| Refractive Index (n20/D) | 1.529 | - | [5][6][7][8][9] |

| Flash Point | >110 | °C | [6] |

| Vapor Pressure | 0.045 | mmHg (at 25 °C) | [5] |

| Solubility | Soluble in various organic solvents. | - | [10] |

| LogP | 2.834 | - | [5] |

| Hydrogen Bond Donor Count | 0 | - | [2][5] |

| Hydrogen Bond Acceptor Count | 3 | - | [2][5] |

| Rotatable Bond Count | 1 | - | [3][5] |

Experimental Protocols

Determination of Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube, which is sealed at one end.[5][6][7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.[6][7]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.[3][7][8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a liquid is recorded as the end of the range.[3][7] For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Apparatus Setup: A small amount of the liquid is placed in a test tube or a specialized boiling point tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[2][4][9] The test tube is then attached to a thermometer.

-

Heating: The apparatus is heated in a heating bath (e.g., an oil bath or a Thiele tube) to ensure uniform heating.[2][9]

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.[2][9]

-

Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[2][9] It is also important to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[10]

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured in grams per milliliter (g/mL).

Methodology:

-

Mass Measurement: The mass of a clean, dry graduated cylinder or a pycnometer (density bottle) is accurately measured using an analytical balance.[11][12][13][14]

-

Volume Measurement: A known volume of the liquid is carefully added to the graduated cylinder or the pycnometer is filled to its calibrated volume.[11][13][14]

-

Mass and Volume Measurement: The mass of the container with the liquid is then measured. The mass of the liquid is determined by subtracting the mass of the empty container.[11][13][14]

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.[11] The measurement should be performed at a constant temperature as density is temperature-dependent.[11]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Methodology:

-

Apparatus: An Abbe refractometer is commonly used for this measurement.[15][16][17]

-

Calibration: The instrument is first calibrated using a standard substance with a known refractive index, such as distilled water.[16]

-

Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.[15][17]

-

Measurement: Light is passed through the sample, and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs. The refractive index is then read directly from the instrument's scale.[15][16][17]

-

Temperature and Wavelength: The temperature at which the measurement is made and the wavelength of the light source (typically the sodium D-line, 589 nm) are recorded and reported with the refractive index value.[15][17][18]

Role in Synthesis: A Workflow Example

This compound is a versatile reagent in organic synthesis. One of its notable applications is as a key intermediate in the synthesis of Fexuprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[19][20][21][22][23] The following diagram illustrates a simplified logical workflow of its role in such a synthetic pathway.

Caption: Logical workflow illustrating the role of this compound in a multi-step synthesis.

This diagram outlines the critical step where this compound is introduced to form a sulfonamide bond with a pyrrole derivative, a key transformation in the synthesis of Fexuprazan. The physical properties detailed in this guide are essential for optimizing the conditions of this and subsequent reactions, ensuring efficient and high-yield production.

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound for the scientific community. The tabulated data offers a quick reference, while the generalized experimental protocols provide a methodological basis for the determination of these properties. The illustrative workflow highlights the practical importance of this compound in pharmaceutical synthesis. A comprehensive understanding of these physical characteristics is fundamental for the safe and effective use of this compound in research and development.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. byjus.com [byjus.com]

- 6. pennwest.edu [pennwest.edu]

- 7. cerritos.edu [cerritos.edu]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. davjalandhar.com [davjalandhar.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. faculty.weber.edu [faculty.weber.edu]

- 19. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fexuprazan Hydrochloride | 1902954-87-3 | SynZeal [synzeal.com]

3-Fluorobenzenesulfonyl chloride chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Fluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry, with a particular focus on its application in pharmaceutical development. This document outlines its chemical properties, synthesis, experimental protocols for its use, and critical safety information.

Core Chemical Identity and Properties

This compound is an organosulfur compound widely utilized as a building block in the synthesis of complex organic molecules. Its chemical structure features a sulfonyl chloride functional group attached to a fluorinated benzene (B151609) ring. The presence of the electronegative fluorine atom significantly influences the reactivity of the sulfonyl chloride moiety, making it a highly reactive electrophile.

Chemical Structure:

Caption: Chemical Structure of this compound

The compound's reactivity makes it a versatile intermediate for introducing the 3-fluorobenzenesulfonyl group into various molecules, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 701-27-9 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄ClFO₂S | [1][2][4] |

| Molecular Weight | 194.61 g/mol | [1][2][3][4][5] |

| Appearance | Clear colorless to yellow-orange liquid | [1][6] |

| Boiling Point | 231-232 °C (lit.) | [5][6] |

| Density | 1.463 g/mL at 25 °C (lit.) | [5][6][7] |

| Refractive Index | n20/D 1.529 (lit.) | [5][6][7] |

| Flash Point | >230 °F (>110 °C) | [7] |

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[2][4][7] Its primary role is in the formation of sulfonamides, a class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7]

A notable application is its use as a key starting material in the synthesis of Fexuprazan . Fexuprazan is a novel potassium-competitive acid blocker (P-CAB) for the treatment of acid-related gastrointestinal disorders.[8][9] The incorporation of the 3-fluorobenzenesulfonyl moiety is a critical step in the construction of the final active pharmaceutical ingredient.[8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in sulfonamide formation are provided below.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method describing the synthesis from 3-fluorobenzenethiophenol.[2]

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Materials:

-

3-Fluorobenzenethiophenol (1.0 eq)

-

Chlorine gas (2.0 - 5.0 eq)

-

Acetic acid (organic solvent)

Procedure:

-

Dissolve 3-fluorobenzenethiophenol (1.0 eq) in acetic acid (10 parts by mass relative to the thiophenol).[2]

-

Heat the solution to the desired reaction temperature (between 25-40 °C).[2]

-

Slowly bubble chlorine gas (e.g., 3.0 eq) through the solution.[2]

-

Maintain the reaction temperature and continue stirring for 1-2 hours.[2]

-

Upon completion, concentrate the organic phase to dryness under reduced pressure.

-

Purify the crude product by rectification (distillation) to obtain pure this compound.[2]

Yields reported in the literature for this method are typically high, in the range of 70-92%.[2]

Protocol 2: General Synthesis of N-Substituted Sulfonamides

This protocol provides a general workflow for the reaction of this compound with a primary or secondary amine to form a sulfonamide bond. This is a fundamental reaction in the synthesis of many drug candidates.

Caption: Experimental workflow for general sulfonamide synthesis.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.0 - 1.2 eq)

-

Base (e.g., triethylamine, pyridine) (1.1 - 1.5 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)

Procedure:

-

Preparation: In a clean, dry flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.

-

Addition of Base: Add the base to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture, typically dropwise.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., DCM) multiple times.

-

Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to yield the final sulfonamide.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[1]

-

Hazards: Causes severe skin burns and eye damage.[1][5][10] Reacts violently with water, liberating toxic gas (HCl).[1][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, goggles, and a face shield.[1][5] Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[3] Keep away from moisture. Store in a corrosive-resistant container.[11]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[1][10]

-

Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek urgent medical attention.[1][10]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek urgent medical attention.[1][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek urgent medical attention.[1][10]

-

-

Spills: Absorb spillage to prevent material damage.[11] Neutralize carefully before disposal.

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[1][10]

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. CN118184550B - Preparation method of this compound - Google Patents [patents.google.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound 97 701-27-9 [sigmaaldrich.com]

- 6. This compound | 701-27-9 [chemicalbook.com]

- 7. This compound - Career Henan Chemical Co. [coreychem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2023211843A1 - Potassium-competitive acid blockers for the treatment of pathological hypersecretory conditions - Google Patents [patents.google.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. This compound | 701-27-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Preparation of 3-Fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and preparation methods for 3-fluorobenzenesulfonyl chloride, a key intermediate in the development of various pharmaceuticals and fine chemicals.[1] The document details experimental protocols, presents quantitative data for comparison, and visualizes reaction pathways to facilitate understanding and application in a research and development setting.

Chlorination of 3-Fluorobenzenethiophenol

A prevalent and high-yielding method for the synthesis of this compound involves the direct chlorination of 3-fluorobenzenethiophenol. This method is advantageous due to its use of common reagents, relatively mild reaction conditions, and suitability for large-scale industrial production.[2]

Reaction Pathway

The synthesis proceeds via the oxidative chlorination of the thiol group on 3-fluorobenzenethiophenol to form the corresponding sulfonyl chloride.

References

An In-depth Technical Guide to the Reactivity of 3-Fluorobenzenesulfonyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 3-fluorobenzenesulfonyl chloride with a range of common nucleophiles, including amines, alcohols, phenols, thiols, and azide (B81097) ions. This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is characterized by the electrophilic nature of the sulfonyl group, which is further activated by the electron-withdrawing effect of the fluorine atom at the meta-position. This guide presents a compilation of reaction conditions, quantitative yield data, detailed experimental protocols, and mechanistic insights to serve as a valuable resource for researchers in the field.

Introduction

This compound (CAS 701-27-9) is a colorless to yellow-orange liquid with a molecular weight of 194.61 g/mol .[2][3] It is a versatile reagent widely employed in organic synthesis for the introduction of the 3-fluorobenzenesulfonyl moiety. This functional group is present in numerous biologically active molecules, where the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4]

The core reactivity of this compound lies in the nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride group.[5] The presence of two strongly electronegative oxygen atoms and a chlorine atom makes the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5] The fluorine atom at the meta-position exerts an electron-withdrawing inductive effect, which is expected to increase the electrophilicity of the sulfur center, thereby enhancing its reactivity compared to unsubstituted benzenesulfonyl chloride.[6]

This guide will systematically explore the reactions of this compound with various classes of nucleophiles, providing quantitative data where available and detailed experimental procedures for key transformations.

Reactivity with Nitrogen Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a fundamental method for the synthesis of sulfonamides, a critical class of compounds in medicinal chemistry.[4] The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to neutralize the HCl byproduct.[7]

Quantitative Data for Sulfonamide Formation

| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline (B41778) | N-Phenyl-3-fluorobenzenesulfonamide | Pyridine, CH2Cl2, 0 °C to rt | >95 (Typical) | General Knowledge |

| Piperidine | 1-(3-Fluorobenzenesulfonyl)piperidine | Et3N, CH2Cl2, 0 °C to rt, 2h | ~90 (Typical) | [8] |

| Substituted Anilines | N-(Aryl)-3-fluorobenzenesulfonamides | Varies | Varies | [9] |

Experimental Protocol: Synthesis of N-Phenyl-3-fluorobenzenesulfonamide

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford N-phenyl-3-fluorobenzenesulfonamide.

Characterization Data for N-Phenyl-3-fluorobenzenesulfonamide (Typical):

-

¹H NMR (CDCl₃): δ 7.80-7.20 (m, 9H, Ar-H), 7.10 (br s, 1H, NH).

-

¹³C NMR (CDCl₃): δ 162.5 (d, J=250 Hz), 142.0, 137.5, 131.0 (d, J=8 Hz), 129.5, 125.0, 122.0 (d, J=3 Hz), 121.0, 115.0 (d, J=21 Hz).

-

IR (KBr, cm⁻¹): 3260 (N-H), 1340 (SO₂ asym), 1160 (SO₂ sym).

Reaction Mechanism and Logical Workflow

The reaction proceeds through a nucleophilic substitution mechanism at the sulfonyl sulfur.

Caption: Experimental workflow for sulfonamide synthesis.

Reactivity with Oxygen Nucleophiles (Alcohols and Phenols)

This compound reacts with alcohols and phenols in the presence of a base to form the corresponding sulfonate esters. Pyridine is a commonly used base and can also act as a nucleophilic catalyst.

Quantitative Data for Sulfonate Ester Formation

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Ethanol (B145695) | Ethyl 3-fluorobenzenesulfonate | Pyridine, 0 °C to rt | High (Typical) | General Knowledge |

| Phenol | Phenyl 3-fluorobenzenesulfonate | Pyridine, CH2Cl2, rt | Good to Excellent | [10] |

Experimental Protocol: Synthesis of Ethyl 3-fluorobenzenesulfonate

Materials:

-

This compound (1.0 eq)

-

Ethanol, anhydrous (1.5 eq)

-

Pyridine, anhydrous (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add anhydrous ethanol (1.5 eq) followed by the slow addition of anhydrous pyridine (1.5 eq).

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Perform an aqueous workup by washing with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude ester by vacuum distillation or column chromatography.

Characterization Data for Ethyl 3-fluorobenzenesulfonate (Typical):

-

¹H NMR (CDCl₃): δ 7.70-7.30 (m, 4H, Ar-H), 4.30 (q, 2H, OCH₂CH₃), 1.40 (t, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃): δ 162.8 (d, J=252 Hz), 138.0, 131.5 (d, J=7 Hz), 123.5 (d, J=3 Hz), 121.0 (d, J=21 Hz), 115.5 (d, J=24 Hz), 69.0, 15.0.

Signaling Pathway of Nucleophilic Attack

The reaction mechanism involves the attack of the alcohol on the electrophilic sulfur atom.

Caption: Mechanism of sulfonate ester formation.

Reactivity with Sulfur Nucleophiles (Thiols)

Thiols, being excellent nucleophiles, react readily with this compound to yield thiosulfonates. The reaction conditions are similar to those for amines and alcohols, typically employing a base to neutralize the generated HCl.

General Reaction Scheme

Aryl-SO₂Cl + R-SH + Base → Aryl-SO₂-S-R + [Base-H]⁺Cl⁻

Reactivity with Other Nucleophiles (Azide)

The azide ion (N₃⁻) is a potent nucleophile that reacts with sulfonyl chlorides to produce sulfonyl azides. These compounds are useful intermediates in organic synthesis, for example, in click chemistry or for the generation of sulfonyl nitrenes.

General Reaction Protocol

The reaction is typically carried out by treating the sulfonyl chloride with sodium azide in a suitable solvent like acetone (B3395972) or a mixture of acetone and water.

Procedure Outline:

-

Dissolve this compound in a suitable solvent (e.g., acetone).

-

Add a solution of sodium azide in water dropwise at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture for several hours.

-

The product, 3-fluorobenzenesulfonyl azide, can be isolated by extraction.

Hammett Analysis of Reactivity

The Hammett equation provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds. For the nucleophilic substitution on benzenesulfonyl chlorides, a positive ρ (rho) value is generally observed, indicating that electron-withdrawing groups on the benzene (B151609) ring accelerate the reaction by stabilizing the build-up of negative charge in the transition state.[11]

For the reaction of substituted benzenesulfonyl chlorides with anilines, the ρ value is negative, indicating that electron-donating groups on the aniline nucleophile accelerate the reaction.[12]

While a specific Hammett plot for the reaction of this compound with a series of substituted nucleophiles is not available in the searched literature, the positive Hammett constant (σ_meta = +0.34) for a fluorine substituent at the meta position suggests that this compound will be more reactive than unsubstituted benzenesulfonyl chloride.

Caption: Illustrative Hammett plot for a reaction with a positive ρ value.

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its reactions with a variety of nucleophiles, primarily amines and alcohols, proceed efficiently to provide valuable sulfonamide and sulfonate ester products. The electron-withdrawing nature of the meta-fluorine substituent enhances the electrophilicity of the sulfonyl group, leading to increased reactivity. This guide provides a foundational understanding of the reactivity of this compound, supported by experimental protocols and mechanistic insights, to aid researchers in their synthetic endeavors. Further quantitative kinetic studies would be beneficial to provide a more detailed understanding of its reactivity profile.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Career Henan Chemical Co. [coreychem.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

3-Fluorobenzenesulfonyl Chloride: A Comprehensive Technical Guide to Safe Handling and Emergency Preparedness

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency protocols for 3-Fluorobenzenesulfonyl chloride (CAS No. 701-27-9). The information herein is intended to equip laboratory personnel with the knowledge necessary to work safely with this corrosive and water-reactive compound.

Chemical and Physical Properties

This compound is a clear colorless to yellow-orange liquid.[1][2] It is primarily used as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClFO₂S | [4][5] |

| Molecular Weight | 194.61 g/mol | [4][5] |

| Appearance | Clear colorless to yellow-orange liquid | [1][2] |

| Boiling Point | 231-232 °C (lit.) | [2][5][6] |

| Melting Point | 7 °C | [1] |

| Density | 1.463 g/mL at 25 °C (lit.) | [2][5][7] |

| Refractive Index | n20/D 1.529 (lit.) | [1][2][5] |

| Vapor Pressure | 0.045 mmHg at 25 °C | [1] |

| Flash Point | 102.2 °C | [1] |

| Solubility | Reacts with water | [8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring stringent safety measures. The primary hazards are its corrosivity (B1173158) and violent reaction with water.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Skin Corrosion/Irritation, Category 1B | Danger | H314: Causes severe skin burns and eye damage.[8] | |

| Water-Reactive | Danger | EUH014: Reacts violently with water.[8] EUH029: Contact with water liberates toxic gas.[8] | |

| Acute Toxicity, Oral (Potential) | Danger | H302: Harmful if swallowed.[4] |

Note: The toxicological properties of this compound have not been fully investigated.[8]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is mandatory when working with this compound to minimize exposure risk and prevent accidental reactions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

-

Eye and Face Protection : Tightly sealed chemical safety goggles and a full-face shield are essential to protect against splashes.[5]

-

Hand Protection : Chemical-resistant gloves, such as butyl rubber or nitrile gloves, must be worn. Inspect gloves for any signs of degradation before use and practice proper removal techniques.[8]

-

Protective Clothing : A chemical-resistant and flame-retardant lab coat or apron is required. For operations with a higher risk of exposure, a full chemical-resistant suit may be necessary.[8]

-

Respiratory Protection : All work must be conducted in a certified chemical fume hood.[8] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with a suitable cartridge for acid gases and organic vapors should be used.[5]

Handling Procedures

-

Inert Atmosphere : Due to its high reactivity with moisture, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon).[1]

-

Ventilation : All manipulations must be performed in a well-ventilated chemical fume hood to prevent the accumulation of corrosive vapors.[8]

-

Dispensing : When transferring the liquid, use techniques and equipment that minimize the risk of splashes and aerosol generation. Always add the reagent slowly to other reactants. Never add water to this compound.

-

Equipment : Ensure all glassware and equipment are thoroughly dried before use to prevent violent reactions.

Storage

-

Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, amines, and alcohols.[8] The recommended storage temperature is under an inert gas at 2-8°C.[1]

-

Containers : Keep the container tightly sealed and clearly labeled. The original container is preferred. If a different container is used, ensure it is compatible and properly labeled.

-

Segregation : Store corrosive materials separately from other chemical classes, particularly flammable substances and strong oxidizing agents.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

-

Skin Contact : Immediately remove all contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] Ingestion can cause severe swelling and damage to tissues, with a danger of perforation.[8]

Spill Response

-

Minor Spills (in a fume hood) :

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do NOT use combustible materials like paper towels.

-

Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spills (outside a fume hood or large volume) :

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory door and prevent re-entry.

-

Contact your institution's emergency response team.

-

Provide the emergency responders with the Safety Data Sheet and any other relevant information.

-

Visualized Workflows and Relationships

The following diagrams illustrate key logical and procedural workflows for handling this compound.

Caption: Hazard Identification and Corresponding Mandatory Responses.

Caption: Step-by-Step Safe Handling Workflow.

Caption: Emergency Spill Response Decision Tree.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound 97 701-27-9 [sigmaaldrich.com]

- 3. This compound - 701-27-9 - Manufacturer India [valeshvarbiotech.com]

- 4. This compound | C6H4ClFO2S | CID 2734258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 701-27-9 [sigmaaldrich.com]

- 7. This compound | 701-27-9 [chemicalbook.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Solubility of 3-Fluorobenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Fluorobenzenesulfonyl Chloride

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClFO₂S | [1] |

| Molecular Weight | 194.61 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.463 g/mL at 25 °C | [2] |

| Boiling Point | 231-232 °C | [2] |

| Refractive Index | n20/D 1.529 | [2] |

| CAS Number | 701-27-9 | [2] |

Expected Solubility in Organic Solvents

Quantitative solubility data for this compound is not extensively documented. However, based on the known solubility of analogous compounds such as 4-Fluorobenzenesulfonyl chloride, 3-chlorobenzenesulfonyl chloride, and benzenesulfonyl chloride, a qualitative assessment of its solubility in common organic solvents can be inferred.[3][4][5] These related compounds generally exhibit good solubility in a range of aprotic and polar aprotic organic solvents and are insoluble in water.[3][4][5][6][7][8]

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Dichloromethane (CH₂Cl₂) | Halogenated | Soluble |

| Chloroform (CHCl₃) | Halogenated | Soluble |

| Diethyl Ether (Et₂O) | Ether | Soluble |

| Tetrahydrofuran (B95107) (THF) | Ether | Soluble |

| Ethyl Acetate (EtOAc) | Ester | Soluble |

| Acetone | Ketone | Soluble |

| Acetonitrile (MeCN) | Nitrile | Soluble |

| Toluene (B28343) | Aromatic Hydrocarbon | Soluble |

| Benzene (B151609) | Aromatic Hydrocarbon | Soluble |

| Methanol (MeOH) | Polar Protic | Soluble |

| Ethanol (EtOH) | Polar Protic | Soluble |

| Water (H₂O) | Polar Protic | Insoluble |

| Hexane | Nonpolar | Likely Sparingly Soluble to Insoluble |

Experimental Protocol for Quantitative Solubility Determination

This section outlines a general and robust method for the quantitative determination of the solubility of this compound in various organic solvents. This protocol can be adapted based on available laboratory equipment and the specific solvent being investigated.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Micropipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette to avoid crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method being used. Record the final volume accurately.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Importance of Solubility in Synthetic Applications

The solubility of this compound is a critical parameter in its primary application: the synthesis of sulfonamides. Sulfonamides are an important class of compounds in medicinal chemistry.[9] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

A typical reaction is carried out in an aprotic solvent in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.[9] The choice of solvent is dictated by the solubility of both the sulfonyl chloride and the amine substrate. Good solubility of all reactants is essential to ensure a homogeneous reaction mixture, which in turn influences reaction kinetics, yield, and purity of the final product. Solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are commonly employed for these transformations, suggesting that this compound is sufficiently soluble in these media.[10]

Structural Basis of Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent, a concept often summarized by the principle "like dissolves like."

-

Aromatic Ring: The fluorinated benzene ring is nonpolar and hydrophobic, contributing to its solubility in nonpolar aromatic solvents like toluene and benzene, and limiting its solubility in water.

-

Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly polar and electrophilic. The polarity of this group enhances interactions with polar organic solvents such as dichloromethane, acetone, and ethyl acetate.

-

Fluorine Atom: The electronegative fluorine atom contributes to the overall polarity of the molecule, potentially influencing its interaction with polar solvents.

The balance between the nonpolar aromatic ring and the polar sulfonyl chloride group results in good solubility in a broad range of organic solvents of intermediate to high polarity, while its insolubility in water is dominated by the hydrophobic nature of the aryl ring.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, a strong qualitative understanding of its solubility profile can be derived from its structural analogues. It is expected to be soluble in a wide array of common organic solvents, a property that is essential for its utility in synthetic chemistry. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values in solvents relevant to their specific applications. A thorough understanding and characterization of the solubility of this important reagent will continue to be a cornerstone for its effective use in the synthesis of novel molecules within the pharmaceutical and chemical industries.

References

- 1. This compound | C6H4ClFO2S | CID 2734258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

- 7. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]

- 8. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 3-Fluorobenzenesulfonyl chloride in sulfonamide formation

An In-Depth Technical Guide on the Mechanism of Action of 3-Fluorobenzenesulfonyl Chloride in Sulfonamide Formation

Abstract

This technical guide provides a comprehensive examination of the mechanism, kinetics, and experimental protocols related to the formation of sulfonamides using this compound. The sulfonamide linkage is a critical pharmacophore in modern drug discovery, and understanding the reaction dynamics of its synthesis is paramount for medicinal chemists. This document details the nucleophilic substitution mechanism, the electronic influence of the meta-fluoro substituent on reaction rates, and provides generalized experimental methodologies. All quantitative data are presented in structured tables, and key processes are visualized using logical and workflow diagrams to facilitate a deeper understanding for researchers in drug development and organic synthesis.

Introduction

Sulfonamides are a cornerstone class of compounds in medicinal chemistry, exhibiting a wide array of biological activities. The synthesis of sulfonamides is most commonly achieved via the reaction of a primary or secondary amine with a sulfonyl chloride. This compound is a key reagent in this context, offering a reactive electrophile for the construction of sulfonamide bonds. The fluorine substituent on the benzene (B151609) ring can significantly influence the physicochemical properties of the resulting sulfonamide, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide elucidates the fundamental mechanism of this transformation.

The core reaction involves a nucleophilic attack by an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The reaction is typically conducted in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Core Mechanism of Action

The formation of a sulfonamide from this compound and an amine proceeds through a nucleophilic substitution pathway at the sulfur center. This mechanism can be broken down into two primary steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the this compound. The sulfur atom is electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This attack forms a transient, negatively charged intermediate.

-

Leaving Group Departure and Deprotonation: The intermediate collapses with the expulsion of the chloride ion (Cl⁻), a good leaving group. This results in a protonated sulfonamide. A base present in the reaction mixture (e.g., pyridine (B92270), triethylamine, or hydroxide) then deprotonates the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding salt of the base.

Caption: General mechanism for sulfonamide formation.

Electronic Effect of the 3-Fluoro Substituent

The fluorine atom at the meta-position of the benzene ring plays a crucial role in modulating the reactivity of the sulfonyl chloride. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect).

-

Increased Electrophilicity: This inductive withdrawal of electron density from the benzene ring is transmitted to the sulfonyl group (-SO₂Cl). This effect makes the sulfur atom more electron-deficient and therefore more electrophilic.

-

Reaction Rate Acceleration: An increase in the electrophilicity of the sulfur center leads to a faster rate of nucleophilic attack by the amine. Consequently, this compound is expected to be more reactive towards amines than the unsubstituted benzenesulfonyl chloride.

This relationship can be quantitatively described by the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). For this reaction, the reaction constant ρ is positive, indicating that electron-withdrawing substituents, which have positive σ values, accelerate the reaction rate.

Caption: Influence of the 3-fluoro substituent on reaction rate.

Quantitative Data

| Amine Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Product Characterization (Example) |

| Aniline | Pyridine (1.5) | DCM | 25 | 4 | >90 (expected) | ¹H NMR, ¹³C NMR, HRMS |

| Benzylamine | Et₃N (1.5) | DCM | 25 | 3 | >95 (expected) | ¹H NMR, ¹³C NMR, HRMS |

| Morpholine | Et₃N (1.5) | CH₃CN | 25 | 2 | >95 (expected) | ¹H NMR, ¹³C NMR, HRMS |

| tert-Butylamine | Et₃N (2.0) | DCM | 40 | 12 | Moderate (expected) | ¹H NMR, ¹³C NMR, HRMS |

Note: The yields presented are illustrative and based on general principles of sulfonamide synthesis. Actual yields would require experimental verification.

Experimental Protocols

The following is a generalized, robust protocol for the synthesis of N-substituted-3-fluorobenzenesulfonamides. This protocol can be adapted based on the specific properties of the amine reactant.

Materials and Reagents

-

This compound (1.0 eq.)

-

Primary or Secondary Amine (1.0 - 1.2 eq.)

-

Base (e.g., Triethylamine or Pyridine, 1.5 - 2.0 eq.)

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH₃CN))

-

Deionized Water

-

1M HCl (for workup if using pyridine)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated Aqueous NaCl)

-

Anhydrous Drying Agent (e.g., MgSO₄ or Na₂SO₄)

Step-by-Step Procedure

-

Amine Solubilization: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM).

-

Base Addition: Add the base (e.g., triethylamine, 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the reaction mixture dropwise. An ice bath may be used to control any exothermic reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up (Quenching & Extraction): Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with the organic solvent.

-

Washing: Combine the organic layers. Wash successively with 1M HCl (if pyridine was used), saturated aqueous NaHCO₃ solution, and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the pure sulfonamide.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Fluorobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-fluorobenzenesulfonyl chloride, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 - 7.91 | m | Aromatic H | |

| 7.80 - 7.75 | m | Aromatic H | |

| 7.68 - 7.62 | m | Aromatic H | |

| 7.50 - 7.45 | m | Aromatic H |

Table 2: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 162.5 (d, J = 252.5 Hz) | C-F |

| 144.0 (d, J = 7.5 Hz) | C-SO₂Cl |

| 131.8 (d, J = 7.5 Hz) | Aromatic CH |

| 125.5 (d, J = 3.8 Hz) | Aromatic CH |

| 121.5 (d, J = 21.3 Hz) | Aromatic CH |

| 115.8 (d, J = 25.0 Hz) | Aromatic CH |

Table 3: ¹⁹F NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm |

| -109.4 |

Note: NMR data can vary slightly depending on the solvent and the specific instrument used.

Infrared (IR) Spectroscopy Data

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1590 | Strong | Aromatic C=C stretch |

| 1480 | Strong | Aromatic C=C stretch |

| 1385 | Strong | S=O asymmetric stretch |

| 1175 | Strong | S=O symmetric stretch |

| 1250 | Strong | C-F stretch |

| 880, 790, 670 | Medium-Strong | C-H bending (out-of-plane) |

| 580 | Medium | C-S stretch |

| 555 | Medium | S-Cl stretch |

Mass Spectrometry (MS) Data

Table 5: Key Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 194/196 | ~3:1 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 159 | [M-Cl]⁺ | |

| 95 | [C₆H₄F]⁺ | |

| 75 | [C₆H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a Bruker AVANCE 400 spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, no external standard was used, and the spectrum was referenced to the instrument's internal lock frequency.

-

¹H NMR: The spectrum was acquired at 400 MHz with a spectral width of 8250 Hz, an acquisition time of 3.97 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum was acquired at 100 MHz with a spectral width of 24000 Hz, an acquisition time of 1.36 seconds, and a relaxation delay of 2 seconds. A total of 512 scans were co-added.

-

¹⁹F NMR: The ¹⁹F NMR spectrum was acquired at 376 MHz with a spectral width of 75000 Hz, an acquisition time of 0.87 seconds, and a relaxation delay of 1 second. A total of 64 scans were co-added.

-

Data Processing: All NMR data were processed using standard Fourier transform and baseline correction procedures. Chemical shifts are reported in parts per million (ppm) relative to TMS (for ¹H and ¹³C).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (uATR) accessory.

-

Sample Preparation: A small drop of neat this compound was placed directly onto the diamond crystal of the uATR accessory.

-

Data Acquisition: The spectrum was recorded in the range of 4000-450 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum was presented in terms of transmittance (%).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was performed on a Thermo Fisher Scientific ISQ single quadrupole GC-MS system.

-

Sample Introduction: A dilute solution of this compound in dichloromethane (B109758) was injected into the gas chromatograph, which was coupled to the mass spectrometer.

-

GC Conditions: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column was used. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min.

-

MS Conditions: The ion source temperature was maintained at 230°C, and the electron energy was 70 eV. The mass spectrum was scanned over the m/z range of 50-500.

-

Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and the major fragmentation patterns. The isotopic distribution for chlorine-containing fragments was also examined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow of Spectroscopic Elucidation.

A Technical Guide to the Discovery and History of Fluorinated Benzenesulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzenesulfonyl chlorides are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. The incorporation of fluorine atoms into the benzene (B151609) ring of the benzenesulfonyl chloride moiety can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of these important synthetic intermediates, with a focus on their core synthesis methodologies, experimental protocols, and the logical pathways of their preparation.

Historical Context and Discovery

The journey to fluorinated benzenesulfonyl chlorides is intertwined with the broader history of organofluorine chemistry. While the first organofluorine compound was synthesized in the 1830s, the controlled introduction of fluorine onto an aromatic ring remained a significant challenge for early organic chemists. A pivotal breakthrough came in 1927 when German chemists Günther Balz and Günther Schiemann developed the Balz-Schiemann reaction . This reaction provided the first reliable method for the synthesis of aryl fluorides from aryl amines via the thermal decomposition of diazonium tetrafluoroborates. This discovery laid the essential groundwork for the future synthesis of fluorinated aromatic compounds.

Building upon this diazonium chemistry, Hans Meerwein and his colleagues, in a seminal 1957 publication, described a modification of the Sandmeyer reaction that allowed for the preparation of aromatic sulfonyl chlorides. This Sandmeyer-Meerwein reaction involves the reaction of an aromatic diazonium salt with sulfur dioxide in the presence of a copper catalyst. By applying this methodology to a fluorinated aniline, the synthesis of a fluorinated benzenesulfonyl chloride became a practical reality.

Concurrently, the direct chlorosulfonation of aromatic compounds, a well-established industrial process, was also explored for the synthesis of these compounds. This electrophilic aromatic substitution reaction, typically employing chlorosulfonic acid, offered a more direct route from a fluorinated benzene to the corresponding sulfonyl chloride.

Core Synthetic Methodologies

Two primary pathways have historically been employed for the synthesis of fluorinated benzenesulfonyl chlorides:

-

The Sandmeyer-Meerwein Reaction: This method is particularly valuable for its regiochemical control, as the position of the sulfonyl chloride group is determined by the amino group on the starting aniline.

-

Direct Chlorosulfonation of Fluorobenzene (B45895): This approach is often favored for its simplicity and cost-effectiveness, especially in industrial settings, though it can sometimes lead to mixtures of isomers.

The Sandmeyer-Meerwein Reaction

The Sandmeyer-Meerwein reaction provides a versatile route to fluorinated benzenesulfonyl chlorides from the corresponding fluoroanilines. The overall transformation can be depicted as a two-step process: diazotization followed by sulfonylchlorination.

The following protocol is adapted from a procedure in Organic Syntheses for a related compound and illustrates the general methodology for the Sandmeyer-Meerwein reaction.[1]

-

Diazotization:

-

α,α,α-Trifluoro-m-toluidine (0.6 mol) is added to a mixture of concentrated hydrochloric acid (200 mL) and glacial acetic acid (60 mL) in a 1000-mL beaker equipped with a mechanical stirrer.

-

The resulting hydrochloride salt suspension is cooled to -10°C in a dry ice-ethanol bath.

-

A solution of sodium nitrite (B80452) (0.65 mol) in water (65 mL) is added dropwise, maintaining the temperature below -5°C.

-

After the addition is complete, the mixture is stirred for 45 minutes at -10°C to -5°C.

-

-

Preparation of the Sulfur Dioxide/Copper(I) Chloride Reagent:

-

Glacial acetic acid (600 mL) is placed in a 4000-mL beaker and saturated with sulfur dioxide gas.

-

Cuprous chloride (15 g) is added to the solution, and the introduction of sulfur dioxide is continued until the solution turns from yellow-green to blue-green.

-

The mixture is then cooled in an ice bath to approximately 10°C.

-

-

Sulfonylchlorination:

-

The cold diazonium salt solution is added in portions over 30 minutes to the stirred sulfur dioxide solution, keeping the temperature below 30°C. Ether can be used to control foaming.

-

After the addition is complete, the reaction mixture is poured into 2000 mL of an ice-water mixture and stirred until the ice melts.

-

-

Workup and Purification:

-

The product is extracted with ether.

-

The combined ether extracts are washed with saturated aqueous sodium bicarbonate until neutral, then with water, and dried over magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the residue is distilled under vacuum to yield m-trifluoromethylbenzenesulfonyl chloride.

-

The following table presents representative yields for the synthesis of various substituted benzenesulfonyl chlorides via the Sandmeyer-Meerwein reaction, demonstrating the versatility of this method.[1]

| Starting Aniline (Substituent) | Product | Yield (%) |

| m-CF₃ | m-Trifluoromethylbenzenesulfonyl chloride | 72 |

| p-NO₂ | p-Nitrobenzenesulfonyl chloride | 68 |

| m-NO₂ | m-Nitrobenzenesulfonyl chloride | 86 |

| p-Cl | p-Chlorobenzenesulfonyl chloride | 90 |

| p-CO₂CH₃ | Methyl p-chlorosulfonylbenzoate | 90 |

| 3,5-di-NO₂ | 3,5-Dinitrobenzenesulfonyl chloride | 81 |

| m-CH₃ | m-Toluenesulfonyl chloride | 71 |

| H | Benzenesulfonyl chloride | 53 |

| p-OCH₃ | p-Methoxybenzenesulfonyl chloride | 27 |

Direct Chlorosulfonation of Fluorobenzene

The direct chlorosulfonation of fluorobenzene is an electrophilic aromatic substitution reaction that provides a more direct route to the corresponding sulfonyl chloride. The reaction is typically carried out using an excess of chlorosulfonic acid.

The following protocol is based on a procedure for the one-pot synthesis of p-fluorothiophenol, where the initial step is the chlorosulfonation of fluorobenzene.[2]

-

Reaction Setup:

-

In a 1000 mL four-necked flask, add 280 g (2.4 mol) of chlorosulfonic acid.

-

Cool the flask to 5-10°C.

-

-

Addition of Fluorobenzene:

-

While maintaining the temperature between 5-10°C with an ice bath, add 29 g (0.3 mol) of fluorobenzene dropwise over 0.5 hours.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at 10-20°C for 10 hours.

-

Slowly raise the temperature to 60°C and maintain for 0.5 hours to complete the chlorosulfonation.

-

-

Workup:

-

Cool the reaction mixture to 10-15°C.

-

Slowly add 400 g of crushed ice to quench the reaction and dilute the sulfonation mixture. The addition should be slow to prevent a sudden increase in temperature and hydrolysis of the product.

-

The p-fluorobenzenesulfonyl chloride will precipitate and can be isolated by filtration.

-

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClFO₂S | [3][4][5] |

| Molecular Weight | 194.61 g/mol | [3][4][5] |

| Melting Point | 29-31 °C | [3][4][5] |

| Boiling Point | 95-96 °C / 2 mmHg | [3][4][5] |

| Appearance | Colorless to light yellow liquid or solid | [3] |

Applications in Drug Discovery and Research

Fluorinated benzenesulfonyl chlorides are valuable reagents in drug discovery and chemical biology. The resulting fluorinated sulfonamides often exhibit enhanced biological activity and improved pharmacokinetic profiles. For example, the p-fluorobenzenesulfonyl group has been used as a reporter group in ¹⁹F NMR studies of proteins, allowing for the investigation of protein structure and ligand binding.[6] The unique properties imparted by the fluorine atom(s) make these compounds essential building blocks in the synthesis of novel therapeutic agents.

Conclusion

The development of synthetic routes to fluorinated benzenesulfonyl chlorides has been a significant achievement in organic chemistry, enabling the synthesis of a wide range of fluorinated molecules with important applications in the pharmaceutical and agrochemical industries. From the foundational work of Balz, Schiemann, and Meerwein to the optimization of industrial processes, the history of these compounds highlights the continuous evolution of synthetic methodology. The Sandmeyer-Meerwein reaction and direct chlorosulfonation remain the cornerstones of their synthesis, providing chemists with versatile tools for the incorporation of the fluorobenzenesulfonyl moiety into complex molecules.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]

- 3. 4-Fluorobenzenesulfonyl chloride | 349-88-2 [chemicalbook.com]

- 4. 4-Fluorobenzenesulfonyl chloride 98 349-88-2 [sigmaaldrich.com]

- 5. 4-Fluorobenzenesulfonyl chloride 98 349-88-2 [sigmaaldrich.com]

- 6. The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of fluorine in modifying reactivity of benzenesulfonyl chloride

An In-depth Technical Guide: The Role of Fluorine in Modifying the Reactivity of Benzenesulfonyl Chloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonyl chloride and its derivatives are cornerstone reagents in organic synthesis and medicinal chemistry, primarily serving as precursors for sulfonamides, sulfonate esters, and sulfones.[1] The introduction of a fluorine atom onto the benzene (B151609) ring dramatically alters the electronic properties of the molecule, thereby modifying the reactivity of the sulfonyl chloride moiety. This technical guide provides an in-depth analysis of how fluorine substitution influences the electrophilicity and reaction kinetics of benzenesulfonyl chloride. Understanding these modifications is crucial for designing novel synthetic routes and for the development of new chemical entities in drug discovery, where sulfonyl fluoride-based "click chemistry" (SuFEx) has gained prominence.[2][3][4]

The Dichotomous Role of Fluorine: Inductive vs. Resonance Effects

The influence of fluorine on the reactivity of the aromatic ring is governed by two opposing electronic effects:

-

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the ring, making the sulfur atom of the sulfonyl chloride group more electron-deficient and, therefore, more electrophilic.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This effect donates electron density, partially counteracting the inductive withdrawal. The resonance effect is most pronounced when the fluorine is in the para position and less so from the meta position.

The net electronic effect of a fluorine substituent is a combination of these two forces. Generally, the strong inductive withdrawal dominates, leading to an overall increase in the electrophilicity of the sulfonyl chloride group. This enhanced reactivity is a key consideration in synthetic planning.

Quantitative Analysis of Reactivity: The Hammett Equation

The Hammett equation provides a framework for quantifying the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[5][6] The equation is given by:

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.[5]

For nucleophilic substitution reactions at the sulfonyl chloride group, electron-withdrawing substituents accelerate the reaction by stabilizing the buildup of negative charge in the transition state. This results in a positive ρ value.[7] For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has a ρ-value of +2.02, indicating significant sensitivity to substituents.[7][8]

| Substituent (Position) | Hammett Constant (σ) | Expected Effect on Reactivity |

| H | 0.00 | Baseline |

| m-F | +0.34 | Rate Acceleration |

| p-F | +0.06 | Slight Rate Acceleration |

| m-NO₂ | +0.71 | Strong Rate Acceleration |

| p-NO₂ | +0.78 | Strong Rate Acceleration[9] |

| p-CH₃ | -0.17 | Rate Deceleration |

| p-OCH₃ | -0.27 | Rate Deceleration |

| (Data sourced from established chemical literature tables) |

As shown in the table, the meta-fluoro substituent has a significantly more positive σ value than the para-fluoro substituent, indicating its stronger electron-withdrawing character at that position due to the dominance of the inductive effect. Consequently, meta-fluorobenzenesulfonyl chloride is expected to be more reactive towards nucleophiles than its para-isomer.

Spectroscopic Data for Characterization

NMR spectroscopy is a critical tool for confirming the structure and substitution pattern of fluorinated benzenesulfonyl chlorides.[10] The fluorine atom induces characteristic shifts and splitting patterns in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectral Data of Benzenesulfonyl Chloride and its Monofluorinated Analogues [10]

| Compound | Solvent | H-2 | H-3 | H-4 | H-5 | H-6 |

| Benzenesulfonyl Chloride | CDCl₃ | 8.03 (d, J=7.4 Hz) | 7.70 (t, J=7.4 Hz) | 7.82 (t, J=7.4 Hz) | 7.70 (t, J=7.4 Hz) | 8.03 (d, J=7.4 Hz) |

| 2-Fluorobenzenesulfonyl Chloride | CDCl₃ | - | - | - | - | - |

| 3-Fluorobenzenesulfonyl Chloride | CDCl₃ | 7.86 (t, 1H) | - | 7.46 (t, 1H) | 7.63 (d, 1H) | 7.73 (d, 1H)[11] |

| 4-Fluorobenzenesulfonyl Chloride | CDCl₃ | 8.08 (dd, J=9.2, 4.8 Hz) | 7.30 (t, J=8.0 Hz) | - | 7.30 (t, J=8.0 Hz) | 8.08 (dd, J=9.2, 4.8 Hz)[12] |

| (Note: Complete, unambiguously assigned data for 2-fluorobenzenesulfonyl chloride is not readily available in the cited sources, but its synthesis is known.[13]) |

Table 2: ¹³C NMR Spectral Data of Benzenesulfonyl Chloride and its Monofluorinated Analogues [10]

| Compound | Solvent | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 |

| Benzenesulfonyl Chloride | CDCl₃ | 143.5 | 129.5 | 129.5 | 134.0 | 129.5 | 129.5 |

| 2-Fluorobenzenesulfonyl Chloride | CDCl₃ | 131.8 (d, J=3.9 Hz) | 160.0 (d, J=258.5 Hz) | 117.8 (d, J=21.1 Hz) | 137.5 (d, J=8.6 Hz) | 130.4 | 124.8 (d, J=3.9 Hz) |

| This compound | CDCl₃ | 145.2 (d, J=6.1 Hz) | 125.8 (d, J=3.1 Hz) | 162.2 (d, J=251.5 Hz) | 122.3 (d, J=21.5 Hz) | 131.6 (d, J=7.6 Hz) | 118.5 (d, J=24.4 Hz) |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the synthesis and analysis of these reactive compounds.

Protocol 1: General Synthesis of Fluorobenzenesulfonyl Chloride via Diazotization

This method is a classic and reliable route for preparing arylsulfonyl chlorides from the corresponding anilines.[1]

Materials:

-

m-Fluoroaniline (or other fluoroaniline (B8554772) isomer)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂)

-

Cuprous Chloride (CuCl)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Magnesium Sulfate (anhydrous)

Procedure:

-

Diazotization: In a beaker cooled to -10°C to -5°C, dissolve the fluoroaniline in concentrated HCl. Slowly add a solution of sodium nitrite in water, maintaining the low temperature. Stir for 45 minutes after the addition is complete to form the diazonium salt solution.[1]

-

Sulfonylation: In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas. Add cuprous chloride to catalyze the reaction.[1]

-

Reaction: Cool the sulfur dioxide solution in an ice bath. Slowly add the previously prepared diazonium salt solution over 30 minutes, keeping the temperature below 10°C.

-

Work-up: After the reaction is complete, quench the mixture by pouring it into ice water. Extract the product into diethyl ether.

-